4-(1-Hydroxyethyl)benzoic acid, (S)-

Description

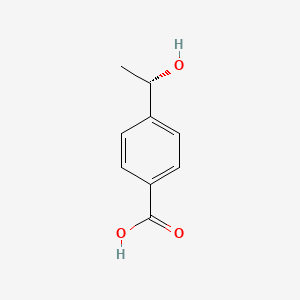

4-(1-Hydroxyethyl)benzoic acid, (S)- is a chiral aromatic carboxylic acid with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol. Its structure consists of a benzoic acid backbone substituted at the para position with an (S)-configured 1-hydroxyethyl group (-CH(OH)CH₃) (Figure 1). This compound is of significant interest in asymmetric synthesis, particularly in enzymatic or catalytic reactions such as asymmetric transfer hydrogenation (ATH), where enantioselective reduction produces chiral alcohols .

The (S)-enantiomer is a structural analog of (R)-4-(1-Hydroxyethyl)benzoic acid, which has been reported as a product of ATH reactions . Its ester derivatives, such as methyl 4-[(1S)-1-hydroxyethyl]benzoate (CAS 102681-71-0), are used as intermediates in pharmaceuticals and organic synthesis .

Structure

3D Structure

Properties

IUPAC Name |

4-[(1S)-1-hydroxyethyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXQIJLWYJGCCO-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125577-89-1 | |

| Record name | 4-(1-Hydroxyethyl)benzoic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125577891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(1S)-1-hydroxyethyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-HYDROXYETHYL)BENZOIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC9PIV4KCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Hydroxyethyl)benzoic acid, (S)- can be synthesized through several methods. One common synthetic route involves the oxidation of 4-(1-hydroxyethyl)benzaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 4-(1-Hydroxyethyl)benzoic acid, (S)- often involves the catalytic hydrogenation of 4-(1-hydroxyethyl)benzoic acid methyl ester. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the reduction of the ester to the corresponding acid.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxyethyl)benzoic acid, (S)- undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, often in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: 4-(1-Carboxyethyl)benzoic acid.

Reduction: 4-(1-Hydroxyethyl)benzyl alcohol.

Substitution: 4-(1-Hydroxyethyl)-2-nitrobenzoic acid, 4-(1-Hydroxyethyl)-2-chlorobenzoic acid.

Scientific Research Applications

Biological Applications

-

Antiviral Activity

- Research has indicated that derivatives of benzoic acid exhibit antiviral properties, particularly against HIV. A study on structurally related compounds demonstrated significant inhibitory activity against HIV-1, suggesting that 4-(1-Hydroxyethyl)benzoic acid could be a promising scaffold for developing novel antiviral agents .

-

Anti-inflammatory Properties

- The compound has been investigated for its potential anti-inflammatory effects. Its ability to modulate biochemical pathways related to inflammation makes it a candidate for therapeutic applications in inflammatory diseases.

-

Metabolic Pathway Modulation

- Studies suggest that 4-(1-Hydroxyethyl)benzoic acid may interact with specific enzymes involved in lipid metabolism, potentially influencing metabolic disorders.

Case Study 1: Antiviral Research

A study conducted on various benzoic acid derivatives, including 4-(1-Hydroxyethyl)benzoic acid, revealed their potential as HIV inhibitors. The compounds were screened for their ability to inhibit viral replication in vitro, showing promising results with minimal cytotoxicity .

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties of similar compounds were assessed through in vitro assays that measured cytokine production in response to inflammatory stimuli. The results indicated that certain derivatives could significantly reduce inflammation markers, supporting further exploration of 4-(1-Hydroxyethyl)benzoic acid in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxyethyl)benzoic acid, (S)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of 4-(1-Hydroxyethyl)benzoic acid, (S)- with Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Group | Key Functional Groups |

|---|---|---|---|---|

| 4-(1-Hydroxyethyl)benzoic acid, (S)- | C₉H₁₀O₃ | 166.17 | Para: -CH(OH)CH₃ (S-configuration) | Carboxylic acid, secondary alcohol |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | Para: -OH | Carboxylic acid, phenolic -OH |

| 3-(1-Hydroxyethyl)benzoic acid | C₉H₁₀O₃ | 166.17 | Meta: -CH(OH)CH₃ | Carboxylic acid, secondary alcohol |

| 4-(2-Hydroxyethyl)benzoic acid | C₉H₁₀O₃ | 166.17 | Para: -CH₂CH₂OH | Carboxylic acid, primary alcohol |

| Methyl 4-(1-hydroxyethyl)benzoate | C₁₀H₁₂O₃ | 180.20 | Para: -CH(OH)CH₃ (esterified) | Ester, secondary alcohol |

Key Observations :

- Positional Isomerism : 3-(1-Hydroxyethyl)benzoic acid differs only in the substituent position (meta vs. para), which alters steric and electronic properties .

- Chain Length/Substituent : 4-(2-Hydroxyethyl)benzoic acid has a primary alcohol (-CH₂CH₂OH) instead of a secondary alcohol (-CH(OH)CH₃), affecting hydrogen-bonding capacity and solubility .

- Functional Group Variation : Methyl ester derivatives lack the acidic proton of the carboxylic acid, reducing reactivity in acid-base reactions but enhancing lipophilicity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility (Water) | pKa (Carboxylic Acid) |

|---|---|---|---|---|

| 4-(1-Hydroxyethyl)benzoic acid, (S)- | Not reported | Not reported | Moderate | ~4.2 (estimated) |

| 4-Hydroxybenzoic acid | 214–217 | Sublimes | 5 g/L (20°C) | 4.5 (phenolic -OH) |

| Methyl 4-(1-hydroxyethyl)benzoate | Not reported | Not reported | Low | N/A (ester) |

Key Observations :

- Acidity: The carboxylic acid group in 4-(1-Hydroxyethyl)benzoic acid, (S)- has a pKa similar to benzoic acid (~4.2), while 4-Hydroxybenzoic acid has an additional phenolic -OH with a pKa of ~4.5, making it slightly more acidic overall .

- Solubility : The secondary alcohol in 4-(1-Hydroxyethyl)benzoic acid, (S)- enhances water solubility compared to its methyl ester derivative, which is more lipid-soluble .

Biological Activity

4-(1-Hydroxyethyl)benzoic acid, (S)- is an organic compound that has garnered attention for its potential biological activities. This compound features a benzoic acid core with a hydroxyethyl substituent, which influences its chemical reactivity and interactions with biological systems. The focus of this article is to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : CHO

- Molecular Weight : 166.17 g/mol

- Structure : The compound consists of a benzoic acid moiety with a hydroxyethyl group at the para position, contributing to its unique reactivity profile.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 166.17 g/mol |

| Functional Groups | Hydroxy and Carboxylic Acid |

Antioxidant Properties

Research indicates that 4-(1-Hydroxyethyl)benzoic acid, (S)- exhibits significant antioxidant activity. This is crucial for mitigating oxidative stress within biological systems. The compound's ability to scavenge free radicals can be attributed to the presence of the hydroxy group, which enhances its reactivity with reactive oxygen species (ROS).

Cytotoxicity and Antiproliferative Effects

Several studies have investigated the cytotoxic effects of 4-(1-Hydroxyethyl)benzoic acid on various cancer cell lines. Notably, it has demonstrated antiproliferative activity against:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- A375 (melanoma)

Table 2: Cytotoxic Activity

| Cell Line | IC (µg/mL) | Reference |

|---|---|---|

| MCF-7 | 75.8 - 138.5 | Study A |

| HCT-116 | 0.18 | Study B |

| A375 | 21.32 | Study C |

These findings suggest that the compound could serve as a potential lead in developing new anticancer therapies.

The mechanism by which 4-(1-Hydroxyethyl)benzoic acid exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular targets, including enzymes involved in metabolic pathways and receptors linked to cell proliferation.

Case Studies

- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of various benzoic acid derivatives, including 4-(1-Hydroxyethyl)benzoic acid. Results indicated a significant reduction in lipid peroxidation levels in treated samples compared to controls .

- Cytotoxicity Assessment : In vitro experiments conducted on human cancer cell lines revealed that treatment with 4-(1-Hydroxyethyl)benzoic acid resulted in dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent .

Applications in Medicinal Chemistry

The dual functionality of 4-(1-Hydroxyethyl)benzoic acid as both an antioxidant and a potential anticancer agent makes it a valuable compound in medicinal chemistry. Its structural characteristics allow for modifications that could enhance its efficacy and selectivity towards specific biological targets.

Future Research Directions

Further research is necessary to fully elucidate the pharmacological profiles and mechanisms of action associated with 4-(1-Hydroxyethyl)benzoic acid. Potential areas for exploration include:

- Detailed pharmacokinetic studies : Understanding absorption, distribution, metabolism, and excretion (ADME).

- In vivo studies : Evaluating therapeutic efficacy in animal models.

- Structural modifications : Synthesizing derivatives to enhance bioactivity and reduce toxicity.

Q & A

Q. What are the recommended synthetic routes for (S)-4-(1-Hydroxyethyl)benzoic acid, and how can reaction conditions be optimized?

The synthesis of chiral hydroxyethyl-substituted benzoic acids often involves enantioselective reduction or enzymatic catalysis. For example:

- Enzymatic Reduction : Use ketoreductases or alcohol dehydrogenases to reduce 4-acetylbenzoic acid derivatives. Reaction conditions (pH, temperature, cofactors like NADH/NAD+) must be optimized to enhance enantiomeric excess (e.g., achieving >90% ee for the (S)-enantiomer) .

- Protection/Deprotection Strategies : Protect the carboxylic acid group with methyl esters (e.g., methyl 4-acetylbenzoate) to avoid side reactions during reduction. Post-reduction hydrolysis under alkaline conditions regenerates the free acid .

- Catalytic Asymmetric Hydrogenation : Employ chiral catalysts (e.g., Ru-BINAP complexes) for stereocontrol. Monitor reaction progress via TLC or HPLC to ensure completion .

Q. How should researchers characterize the enantiomeric purity of (S)-4-(1-Hydroxyethyl)benzoic acid?

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane:isopropanol (90:10). Compare retention times with (R)-enantiomer standards (retention time differences ≥2 minutes confirm resolution) .

- Polarimetry : Measure optical rotation ([α]D) and compare with literature values for enantiomeric excess (ee) calculation.

- NMR with Chiral Shift Reagents : Add europium-based reagents (e.g., Eu(hfc)₃) to split signals for enantiomers in ¹H or ¹³C NMR spectra .

Q. What stability considerations are critical for storing and handling (S)-4-(1-Hydroxyethyl)benzoic acid?

- Storage Conditions : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the hydroxyethyl group. Avoid exposure to light to minimize photodegradation .

- pH Sensitivity : The compound may undergo esterification or lactonization under acidic conditions. Monitor pH during aqueous experiments (recommended range: 6–8) .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C typically safe for short-term handling) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for (S)-4-(1-Hydroxyethyl)benzoic acid derivatives?

- Metabolomic Profiling : Use LC-MS to identify metabolites in cell cultures. For example, unexpected esterification in mammalian cells could alter activity .

- Receptor Binding Assays : Perform competitive binding studies with radiolabeled ligands to validate target specificity. Contradictions may arise from off-target interactions (e.g., with G-protein-coupled receptors) .

- Batch Variability Analysis : Compare synthesis batches via FT-IR and NMR to detect impurities (e.g., residual catalysts) that influence bioactivity .

Q. What computational methods are effective for predicting the reactivity of (S)-4-(1-Hydroxyethyl)benzoic acid in catalytic systems?

- Density Functional Theory (DFT) : Calculate transition-state energies for reactions like esterification or oxidation. Use software (e.g., Gaussian, ORCA) with B3LYP/6-31G* basis sets to model stereoelectronic effects .

- Molecular Dynamics (MD) Simulations : Study solvation effects in polar solvents (e.g., water, DMSO) to predict aggregation or solubility limitations .

- Docking Studies : Model interactions with enzymatic active sites (e.g., cytochrome P450) to rationalize metabolic pathways .

Q. How can enantiomeric cross-contamination be minimized during large-scale synthesis?

- Process Analytical Technology (PAT) : Implement inline HPLC or Raman spectroscopy to monitor ee in real time. Adjust catalyst loading or reaction temperature dynamically .

- Crystallization-Induced Diastereomer Resolution : Convert the (S)-acid to a diastereomeric salt (e.g., with (R)-1-phenylethylamine) and recrystallize to >99% ee .

- Enzyme Immobilization : Use immobilized ketoreductases in flow reactors to enhance stereoselectivity and reusability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.